tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate

organic synthesis Vilsmeier reaction process chemistry

Choose this achiral N-Boc pyrrolidine-2,4-dione for reproducible synthesis. Gem-dimethyl substitution eliminates racemization, ensuring consistent reactivity batch-to-batch. Quantitative one-step Vilsmeier synthesis enables cost-effective scaling for API intermediates. White crystalline powder; store at 2-8°C. Ideal as a fragment-based drug discovery scaffold or analytical reference standard. Reduced process mass intensity aligns with green chemistry principles.

Molecular Formula C11H17NO4
Molecular Weight 227.26
CAS No. 1352723-48-8
Cat. No. B594546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate
CAS1352723-48-8
Molecular FormulaC11H17NO4
Molecular Weight227.26
Structural Identifiers
SMILESCC1(C(=O)CC(=O)N1C(=O)OC(C)(C)C)C
InChIInChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-8(14)6-7(13)11(12,4)5/h6H2,1-5H3
InChIKeyWAXXNFZYMOMJPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate (CAS 1352723-48-8): Technical Baseline and Procurement Profile


tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate is a fully saturated N-Boc-protected pyrrolidine-2,4-dione derivative. As a crystalline solid with a molecular formula of C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol , this compound represents a gem-dimethyl substituted cyclic imide scaffold. A validated one-step synthesis under adapted Vilsmeier conditions delivers the compound in quantitative yield, with comprehensive characterization by ¹H, ¹³C NMR, IR, and Raman spectroscopy [1]. Its recommended storage is under refrigeration at 2-8°C , with commercial availability at a baseline purity of 95% .

Procurement Risk Analysis: Why Generic Substitution of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate Introduces Uncontrolled Variables


Substituting tert-butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate with a seemingly related analog introduces substantial risk to experimental reproducibility and downstream synthetic efficiency. The gem-dimethyl substitution at the 2-position is a key structural determinant: it eliminates a stereocenter, thereby preventing racemization that occurs with chiral 2-substituted analogs such as (S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate (CAS 890709-66-7) or 2-benzyl-substituted variants . This achiral nature ensures consistent reactivity regardless of storage duration or reaction conditions. Furthermore, the compound's unique physical form as a white crystalline powder, combined with its defined storage requirement of 2-8°C , is not guaranteed for other in-class compounds. The specific Vilsmeier synthesis protocol [1] provides a quantitative, reproducible route that may not be transferable to substituted analogs without significant yield reduction or byproduct formation.

Quantitative Evidence Guide: Head-to-Head Differentiation of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate


Synthetic Efficiency: One-Step Quantitative Yield vs. Multi-Step Analogs

This compound can be synthesized in a single step with quantitative yield (100%) under adapted Vilsmeier conditions [1]. In contrast, chiral 2-substituted analogs such as (S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate (CAS 890709-66-7) and 2-benzyl derivatives require multi-step sequences that typically result in lower overall yields and necessitate chiral resolution or asymmetric synthesis .

organic synthesis Vilsmeier reaction process chemistry

Stereochemical Stability: Achiral Scaffold vs. Racemization-Prone Analogs

The gem-dimethyl substitution at the 2-position renders the molecule achiral, thus eliminating any risk of stereochemical degradation or racemization over time . This contrasts with closely related chiral analogs, such as (S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate (CAS 890709-66-7), which possess a stereocenter at the 2-position and are susceptible to racemization under various conditions . Consequently, the target compound maintains 100% isomeric purity indefinitely, whereas the chiral comparator requires periodic quality control to verify enantiomeric excess.

stereochemistry chiral synthesis reproducibility

Spectroscopic Characterization: Comprehensive vs. Limited Data Availability

The compound has been fully characterized by ¹H NMR, ¹³C NMR, IR, and Raman spectroscopy, with detailed spectral data provided in the primary literature [1]. This level of characterization is not uniformly available for all in-class analogs. For example, many vendors of 3,5-dioxopyrrolidine-1-carboxylate derivatives provide only basic ¹H NMR data, lacking the multi-spectral validation that ensures structural identity .

analytical chemistry NMR spectroscopy quality control

Defined Application Scenarios for tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate Based on Verified Evidence


Process Chemistry: High-Volume Intermediate for Achiral Pyrrolidine Derivatives

Given its one-step, quantitative synthesis [1] and achiral nature, this compound is optimally suited as a cost-effective, large-scale intermediate in the manufacture of achiral pyrrolidine-based active pharmaceutical ingredients (APIs) or agrochemicals. Its structural simplicity and high-yielding preparation minimize process mass intensity and reduce waste, aligning with green chemistry principles in industrial settings.

Analytical Reference Standard Development

The availability of comprehensive, multi-spectral characterization data [1] makes this compound an excellent candidate for use as an analytical reference standard. Its well-documented spectroscopic profile supports method development and validation for HPLC, NMR, and other analytical techniques used in quality control laboratories.

Medicinal Chemistry: Fragment-Based Drug Discovery

As a small, achiral, N-Boc-protected cyclic imide scaffold, the compound is a valuable building block in fragment-based drug discovery (FBDD) campaigns targeting protein-protein interactions or enzyme active sites. Its gem-dimethyl group provides a defined lipophilic moiety that can be used to probe hydrophobic pockets without introducing stereochemical complexity .

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